9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a combination of carbazole and triazine moieties, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation reactions, where carbazole derivatives are reacted with triazine compounds under controlled conditions. The reaction often requires catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation with Cl2 in the presence of a catalyst like FeCl3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon structures.
Scientific Research Applications
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological imaging and as a fluorescent probe due to its strong luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in photodynamic therapy.
Mechanism of Action
The mechanism of action of 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole involves its ability to act as a donor-acceptor fluorophore. The carbazole moieties serve as electron donors, while the triazine moiety acts as an electron acceptor. This unique arrangement facilitates efficient charge transfer and photophysical properties, making it an effective catalyst and luminescent material .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Another donor-acceptor fluorophore with similar applications in photoredox catalysis and organic electronics.
9H-Carbazole: A simpler carbazole derivative with basic structural similarities but lacking the triazine moiety.
Uniqueness
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole stands out due to its combination of carbazole and triazine units, which enhance its stability, reactivity, and photophysical properties. This makes it particularly valuable in advanced applications such as OLEDs and photodynamic therapy.
Properties
Molecular Formula |
C59H40N6 |
---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
9-[2,6-di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C59H40N6/c1-37-29-31-52-46(33-37)47-34-38(2)30-32-53(47)65(52)56-54(63-48-25-13-9-21-42(48)43-22-10-14-26-49(43)63)35-41(36-55(56)64-50-27-15-11-23-44(50)45-24-12-16-28-51(45)64)59-61-57(39-17-5-3-6-18-39)60-58(62-59)40-19-7-4-8-20-40/h3-36H,1-2H3 |
InChI Key |
AZSOMXREMUHBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C=C(C=C4N5C6=CC=CC=C6C7=CC=CC=C75)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.